
4'-Fluoro-2'-nitroacetanilide
Overview
Description
4’-Fluoro-2’-nitroacetanilide is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.1512 It is characterized by the presence of a fluorine atom and a nitro group attached to an acetanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-nitroacetanilide typically involves the nitration of 4’-fluoroacetanilide. The process begins with the acetylation of 4-fluoroaniline to form 4’-fluoroacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 4’-Fluoro-2’-nitroacetanilide .
Industrial Production Methods: Industrial production of 4’-Fluoro-2’-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reagent concentrations to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 4’-Fluoro-2’-aminoacetanilide.
Substitution: Various substituted acetanilides depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2’-nitroacetanilide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-nitroacetanilide and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
4-Fluoroacetanilide: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-Nitroacetanilide: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4’-Chloro-2’-nitroacetanilide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 4’-Fluoro-2’-nitroacetanilide is unique due to the combined presence of both fluorine and nitro groups, which impart distinct electronic and steric effects.
Biological Activity
4'-Fluoro-2'-nitroacetanilide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 188.15 g/mol. The compound features a fluorine atom and a nitro group attached to an acetanilide backbone, which significantly influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects, including cytotoxicity against cancer cells.
- Enhanced Stability and Bioavailability : The presence of the fluorine atom enhances the compound's stability and bioavailability by influencing its electronic properties and metabolic pathways.
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 25 |
P. aeruginosa | 12 | 100 |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity , particularly against breast and colon cancer cell lines. The compound induces apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 30 | Caspase activation |
HCT116 (Colon) | 25 | Cell cycle arrest |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives, including this compound. It was found to be effective against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development. -
Case Study on Anticancer Activity :
In vitro studies conducted on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of cleaved PARP and caspase-3 activation. This suggests a mechanism involving programmed cell death, making it a candidate for further development in cancer therapeutics.
Comparative Analysis
When compared to similar compounds, such as 4-Fluoroacetanilide and 2-Nitroacetanilide, this compound demonstrates enhanced biological activity due to the synergistic effects of both fluorine and nitro substituents.
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Fluoroacetanilide | Lacks nitro group | Lower antimicrobial activity |
2-Nitroacetanilide | Lacks fluorine atom | Moderate anticancer activity |
This compound | Unique combination of fluorine and nitro groups | High antimicrobial and anticancer activity |
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBZEUCQENVPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196302 | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448-39-5 | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Fluoro-2'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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